11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Overview
Description
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazatricyclo ring system, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Construction of the Triazatricyclo Ring System: This step involves cyclization reactions that form the triazatricyclo ring system. Specific reagents and catalysts are used to facilitate this process.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol is reacted with the intermediate compound.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar substituents on the pyridine ring.
4-Methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: A compound with a similar triazatricyclo ring system but lacking the pyridine substituent.
Uniqueness
11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is unique due to the combination of its pyridine ring with chlorine and trifluoromethyl groups, the triazatricyclo ring system, and the sulfanyl group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4OS2/c1-23-14(25)11-8-2-3-24(6-10(8)27-13(11)22-15(23)26)12-9(17)4-7(5-21-12)16(18,19)20/h4-5H,2-3,6H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUOQHTBMSYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC3=C2CCN(C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102106 | |
Record name | 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3,5,6,7,8-hexahydro-3-methyl-2-thioxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-49-3 | |
Record name | 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3,5,6,7,8-hexahydro-3-methyl-2-thioxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321430-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3,5,6,7,8-hexahydro-3-methyl-2-thioxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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